

A Comparative Guide to Ammonium Methacrylate and PLGA in Nanoparticle Drug Delivery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ammonium methacrylate*

Cat. No.: *B035830*

[Get Quote](#)

The selection of a polymer is a critical decision in the design of nanoparticle-based drug delivery systems, profoundly influencing the therapeutic efficacy and safety of the formulation. Among the most widely utilized polymers are poly(lactic-co-glycolic acid) (PLGA) and various grades of **ammonium methacrylate** copolymers, commercially known as Eudragit®. This guide provides an objective, data-driven comparison of these two polymer classes to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Overview of Polymers

Poly(lactic-co-glycolic acid) (PLGA): PLGA is a biodegradable and biocompatible aliphatic polyester that has been approved by the U.S. Food and Drug Administration (FDA) for therapeutic use.^{[1][2]} Its degradation in the body yields lactic acid and glycolic acid, which are natural metabolites, resulting in minimal systemic toxicity.^[2] The physicochemical properties and degradation rate of PLGA can be precisely tuned by altering the ratio of its lactide and glycolide monomers, as well as its molecular weight.^{[3][4][5]}

Ammonium Methacrylate Copolymers (Eudragit®): This family of acrylic polymers offers a range of properties based on their specific functional groups. For instance, Eudragit® RS and RL grades contain quaternary ammonium groups, conferring a pH-independent permeability and a positive surface charge, which can be leveraged for mucoadhesion.^{[6][7][8]} Other

grades, like Eudragit® L100, are anionic and dissolve at specific pH values, making them ideal for enteric drug delivery.^[9] Unlike PLGA, most Eudragit® polymers are not biodegradable.^[7]

Comparative Analysis of Physicochemical Properties

The inherent properties of the polymer dictate the fundamental characteristics of the resulting nanoparticle.

Property	Ammonium Methacrylate Copolymers (Eudragit®)	Poly(lactic-co-glycolic acid) (PLGA)
Biodegradability	Generally non-biodegradable. [7]	Biodegradable via hydrolysis into natural metabolites. [2]
Biocompatibility	Good biocompatibility demonstrated in various studies. [8]	Excellent biocompatibility; FDA-approved for medical use. [1] [3]
Surface Charge	Varies by grade: Can be cationic (e.g., Eudragit® RL/RS) or anionic (e.g., Eudragit® L100). [7] [9] [10]	Typically anionic due to uncapped terminal carboxyl groups. [9]
Release Mechanism	Primarily based on drug diffusion and pH-dependent polymer swelling or dissolution.	A combination of diffusion and polymer erosion/degradation. [11] [12]
Tunability	Properties are selected by choosing a specific grade (e.g., for enteric vs. sustained release).	Properties are highly tunable by adjusting the lactide-to-glycolide ratio and molecular weight. [4] [5]

Performance Data in Nanoparticle Formulations

Experimental data provides the most direct comparison of performance. The following tables summarize findings from a study that formulated nanoparticles with diclofenac sodium using

Eudragit® L100, PLGA, and blends of the two, prepared by the nanoprecipitation method.[9]
[13]

Table 1: Physicochemical Characteristics of Diclofenac Sodium-Loaded Nanoparticles

Formulation	Mean Particle Size (nm \pm SD)	Zeta Potential (mV \pm SD)	Entrapment Efficiency (% \pm SD)	Drug Loading (% \pm SD)
Eudragit® L100 NP	274 \pm 0.19	-1.53 \pm 3.10	62.0 \pm 2.41	14.26 \pm 1.60
Eudragit®:PLGA (50:50) NP	263 \pm 0.12	-1.27 \pm 2.81	53.1 \pm 2.73	12.21 \pm 3.00
Eudragit®:PLGA (30:70) NP	258 \pm 0.15	2.15 \pm 4.20	38.4 \pm 3.10	8.83 \pm 2.10
Eudragit®:PLGA (20:80) NP	241 \pm 0.18	3.47 \pm 5.10	25.82 \pm 2.60	5.96 \pm 1.80

Data sourced from a study using diclofenac sodium as the model drug.[9][13]

Table 2: In Vitro Drug Release Profiles (at pH 6.8)

Formulation	Cumulative Drug Release	Key Observation
Eudragit® L100 NP	92% within 12 hours	Rapid and near-complete drug release.[9][13]
Eudragit®:PLGA (50:50) NP	81% within 72 hours	Biphasic release: an initial burst followed by slower, sustained release.[9][13]
Eudragit®:PLGA (30:70) NP	69% within 72 hours	More pronounced sustained release as PLGA content increases.[9][13]
Eudragit®:PLGA (20:80) NP	56% within 72 hours	The slowest release profile, demonstrating significant release prolongation.[9][13]

These results clearly demonstrate that while Eudragit® L100 alone provides a rapid release, blending it with PLGA leads to a more sustained, controlled-release system.[9] The release profile and encapsulation efficiency are dependent on the proportion of Eudragit® in the polymer blend.[9][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

A. Nanoparticle Preparation by Nanoprecipitation This method, also known as solvent displacement, is widely used for preparing both PLGA and Eudragit® nanoparticles.[6][9]

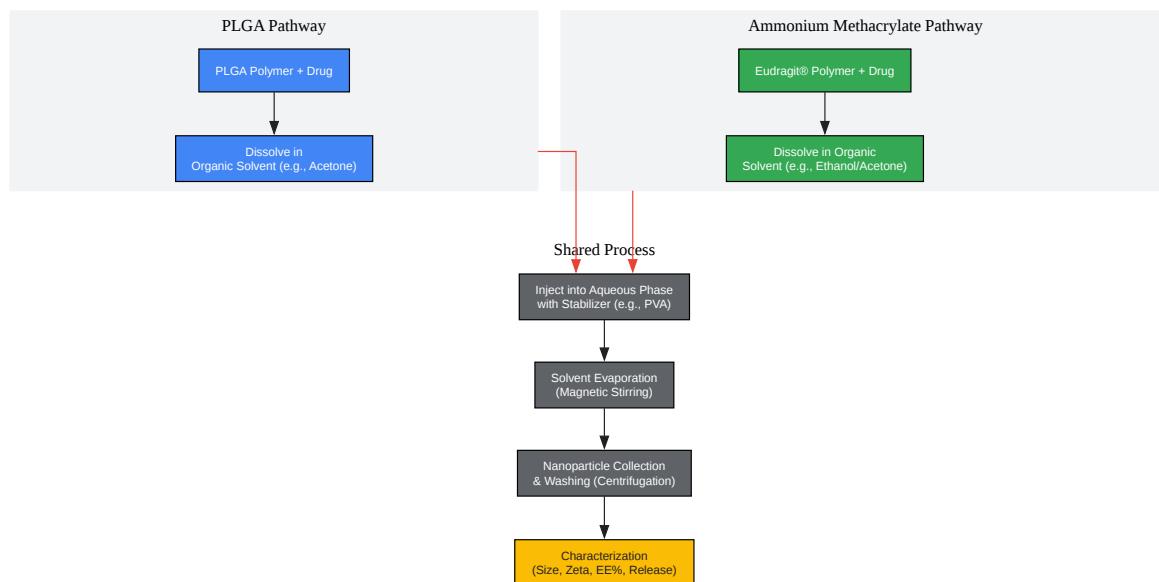
- **Organic Phase Preparation:** The polymer (e.g., Eudragit® L100 or PLGA) and the drug are dissolved in a water-miscible organic solvent, such as acetone or a mixture of ethanol and acetone.[9]
- **Aqueous Phase Preparation:** A stabilizing agent, such as polyvinyl alcohol (PVA), is dissolved in deionized water.[9]
- **Nanoprecipitation:** The organic phase is slowly injected into the aqueous phase under constant magnetic stirring. The rapid diffusion of the organic solvent into the water causes

the polymer to precipitate, forming nanoparticles and entrapping the drug.[6][9]

- Solvent Evaporation: The remaining organic solvent is removed by continuous stirring at ambient temperature for several hours.[9][14]
- Purification: Nanoparticles are collected and washed, typically by centrifugation, to remove excess stabilizer and unencapsulated drug.[9]

B. Particle Size and Zeta Potential Analysis Particle size, polydispersity index (PDI), and zeta potential are determined using Dynamic Light Scattering (DLS) and Laser Doppler Electrophoresis, respectively.[9][15] Nanoparticle suspensions are diluted in deionized water and analyzed to assess their physical properties and predict their stability in suspension.[15]

C. Determination of Entrapment Efficiency (EE)


- The freshly prepared nanoparticle suspension is centrifuged at high speed to separate the nanoparticles from the aqueous medium.[9]
- The amount of free, unencapsulated drug in the supernatant is quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry).
- The Entrapment Efficiency is calculated using the following formula: $EE (\%) = [(Total\ Drug\ Amount - Free\ Drug\ in\ Supernatant) / Total\ Drug\ Amount] \times 100$

D. In Vitro Drug Release Study

- A known quantity of nanoparticle suspension is placed inside a dialysis bag with a specific molecular weight cut-off.
- The dialysis bag is immersed in a release medium (e.g., phosphate buffer at pH 6.8) and kept at 37°C with constant agitation.[9]
- At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
- The concentration of the released drug in the aliquots is measured, and the cumulative percentage of drug release is plotted against time.[9]

Visualization of Nanoparticle Formulation Workflow

The following diagram illustrates a generalized workflow for nanoparticle preparation using the nanoprecipitation method, highlighting the parallel processes for PLGA and Eudragit®.

[Click to download full resolution via product page](#)

Caption: Workflow for nanoparticle synthesis via nanoprecipitation.

Conclusion and Recommendations

The choice between **ammonium methacrylate** copolymers and PLGA is highly dependent on the desired therapeutic outcome.

- **Ammonium Methacrylate** Copolymers (Eudragit®) are exceptionally versatile for creating formulations with specific release triggers (e.g., pH-dependent) or surface properties (e.g., positive charge for mucoadhesion).[7][8] They are often associated with faster, diffusion-controlled release profiles, making them suitable for applications requiring rapid drug action. [9]
- PLGA stands out as the polymer of choice for applications demanding biodegradability and long-term sustained drug release.[2][11] Its well-established safety profile and highly tunable degradation kinetics allow for the design of formulations that can release drugs over weeks to months.[2][4]
- Polymer Blends of Eudragit® and PLGA represent a promising strategy to combine the advantages of both systems. As demonstrated by experimental data, such blends can achieve a biphasic release pattern—an initial burst to provide a loading dose, followed by a prolonged release for maintenance therapy—offering a sophisticated level of temporal control over drug delivery.[9][13]

Ultimately, researchers must weigh the importance of biodegradability, the desired release kinetics, and specific targeting mechanisms to select the optimal polymer for their nanoparticle drug delivery system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]

- 3. Recent Applications of PLGA in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The drug release of PLGA-based nanoparticles and their application in treatment of gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Evaluation of ciprofloxacin-loaded Eudragit RS100 or RL100/PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Formulation and In vitro Characterization of Eudragit® L100 and Eudragit® L100-PLGA Nanoparticles Containing Diclofenac Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of Eudragit RL 100 nanoparticles by nanoprecipitation method for ocular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Ammonium Methacrylate and PLGA in Nanoparticle Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b035830#comparing-ammonium-methacrylate-with-plga-for-nanoparticle-drug-delivery>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com